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Compound Name: CC-90003

Cat. No.: B10798849 Get Quote

Technical Support Center: CC-90003 Preclinical
Neurotoxicity
This technical support center provides guidance for researchers, scientists, and drug

development professionals working with the ERK1/2 inhibitor, CC-90003. The information

addresses common questions and troubleshooting strategies related to the neurotoxicity

observed in preclinical models.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CC-90003?

A1: CC-90003 is an orally available, irreversible inhibitor of Extracellular signal-regulated

kinases 1 and 2 (ERK1/2).[1][2] It functions by covalently binding to ERK1/2, thereby

preventing their activity and inhibiting the downstream signaling of the Mitogen-Activated

Protein Kinase (MAPK) pathway.[2] This pathway is frequently upregulated in various cancers,

playing a crucial role in tumor cell proliferation, differentiation, and survival.[2]

Q2: What is the reported neurotoxicity associated with CC-90003?

A2: In a Phase Ia clinical trial, CC-90003 was associated with unanticipated neurotoxicity,

which ultimately contributed to the discontinuation of its clinical development.[3][4] Observed
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adverse events in patients included dizziness, gait disturbance, and paresthesias.[3][5]

Preclinical studies in dogs also revealed reversible peripheral neuropathy.[3][4]

Q3: Are all preclinical models susceptible to CC-90003-induced neurotoxicity?

A3: Not all preclinical models appear to be equally susceptible. While dogs exhibited clinical

signs of peripheral neuropathy, mice did not show similar signs of neuropathy with daily dosing.

[3][4] This suggests that rodents may be poor predictors of chemotherapy-induced peripheral

neuropathy (CIPN) for this compound.[3][4] In vitro models using human-induced pluripotent

stem cell-derived peripheral neurons (hiPSC-PNs) have shown sensitivity to CC-90003,

concordant with clinical findings.[4]

Q4: What is the proposed mechanism for CC-90003-induced neurotoxicity?

A4: The neurotoxicity of CC-90003 is likely multifactorial. In vitro studies suggest it is a

combination of on-target ERK inhibition combined with off-target kinase inhibition and inhibition

of the translocator protein.[3][4][6]

Q5: Has CC-90003 shown efficacy in any preclinical cancer models?

A5: Yes, CC-90003 has demonstrated potent anti-proliferative activity in preclinical models of

KRAS-mutant tumors.[3][7][8] In combination with docetaxel, it led to full tumor regression and

prevented regrowth in a patient-derived xenograft (PDX) model of lung cancer.[3][7][8]

Troubleshooting Guide
This guide provides troubleshooting strategies for managing and understanding CC-90003-

induced neurotoxicity in your preclinical experiments.
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Issue Possible Cause Suggested Action

Unexpected animal mortality or

severe morbidity in in vivo

studies.

High doses of CC-90003 can

lead to mortality. Doses of 50

mg/kg b.i.d. and 75 mg/kg

b.i.d. caused mortality in an

HCT-116 xenograft model.[1]

Review dosing regimen.

Consider dose reduction or a

once-daily (qd) schedule. A

dose of 100 mg/kg qd was

better tolerated in some

studies.[1]

Difficulty replicating

neurotoxicity seen in clinic in

rodent models.

Rodents may not be a suitable

model for CC-90003-induced

peripheral neuropathy.[3][4]

Consider alternative models. In

vivo studies in dogs have

shown neuropathy.[3][4] For in

vitro work, consider using

human iPSC-derived

peripheral neurons on multi-

electrode arrays (MEAs).[4]

Unclear if observed toxicity is

on-target or off-target.

CC-90003 has known off-

target activities.[3][4][6]

Design experiments to

differentiate effects. Use

structural analogs of CC-

90003 with similar ERK

inhibition but different off-target

profiles.[4] Compare results

with other ERK inhibitors with

different chemical scaffolds.

Need to mitigate neurotoxicity

while retaining anti-tumor

efficacy.

Neurotoxicity may be dose-

dependent.[5] Combination

therapies may allow for lower,

less toxic doses of CC-90003.

Explore combination therapies.

CC-90003 with docetaxel has

shown efficacy.[3][7][8] This

may allow for a dose reduction

of CC-90003 to a level below

the neurotoxicity threshold.

Quantitative Data Summary
Table 1: In Vitro Potency of CC-90003
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Assay Type Target IC50 Reference

Biochemical Assay ERK1/2 10-20 nM [1][7]

Table 2: CC-90003 Dosing in Preclinical In Vivo Models

Model
Cell Line/Tumor

Type
Dose Outcome Reference

Xenograft
HCT-116

(Colorectal)
12.5 mg/kg b.i.d.

Tolerated, tumor

growth inhibition
[1]

Xenograft
HCT-116

(Colorectal)
25 mg/kg b.i.d.

Tolerated, tumor

growth inhibition
[1]

Xenograft
HCT-116

(Colorectal)
50 mg/kg q.d.

Minimally

efficacious dose

(65% TGI)

[7]

Xenograft
HCT-116

(Colorectal)
100 mg/kg q.d.

Tolerated, tumor

growth inhibition
[1]

Xenograft
HCT-116

(Colorectal)
50 mg/kg b.i.d.

Mortality by days

6-18
[1]

Xenograft
HCT-116

(Colorectal)
75 mg/kg b.i.d.

Mortality by days

6-18
[1]

PDX Lung Cancer Not specified

Tumor

regression (in

combination with

docetaxel)

[3][7][8]

Table 3: Clinical Neurotoxicity Observations (Phase Ia)
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Dose Range
Observed

Neurotoxicity
Management Reference

80-160 mg/day

Grade 1-3 (dizziness,

gait disturbance,

paresthesias)

Resolved with dose

reduction/interruption
[3][5]

Experimental Protocols
1. In Vitro Neurotoxicity Assessment using Multi-Electrode Arrays (MEAs)

This protocol is adapted from studies investigating the mechanism of CC-90003-induced

peripheral neuropathy.[4]

Objective: To assess the functional effects of CC-90003 on neuronal electrophysiology.

Cell Model: Human-induced pluripotent stem cell-derived peripheral neurons (hiPSC-PNs).

Methodology:

Culture hiPSC-PNs on MEA plates until mature, stable neuronal networks are formed.

Record baseline electrophysiological activity, including mean firing rate and network burst

patterns.

Prepare serial dilutions of CC-90003 and relevant controls (e.g., vehicle, other neurotoxic

compounds).

Apply the compounds to the neuronal cultures on the MEAs.

Record electrophysiological activity at multiple time points post-compound addition.

Analyze the data to determine changes in neuronal activity, such as decreased firing rate

or disruption of network synchrony, which are indicative of neurotoxicity.

2. In Vivo Assessment of Anti-Tumor Efficacy in Xenograft Models

This protocol is based on the HCT-116 xenograft model used to evaluate CC-90003.[7]
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Objective: To determine the in vivo anti-tumor activity of CC-90003.

Animal Model: Female athymic nude mice.

Methodology:

Subcutaneously inoculate mice with a suspension of HCT-116 cancer cells (e.g., 5 x 10^6

cells).

Monitor tumor growth regularly.

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into

treatment and control groups.

Prepare CC-90003 in a suitable vehicle for oral administration.

Administer CC-90003 or vehicle orally at the desired dosing schedule (e.g., once or twice

daily).

Measure tumor volume and body weight regularly throughout the study.

At the end of the study, euthanize the animals and collect tumors for further analysis (e.g.,

pharmacodynamics).
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Caption: The MAPK/ERK signaling cascade and the inhibitory action of CC-90003 on ERK1/2.
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Proposed Mechanism of CC-90003 Neurotoxicity
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Caption: The proposed dual mechanism of CC-90003-induced neurotoxicity.
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Experimental Workflow: Investigating Neurotoxicity

Observe unexpected toxicity
in preclinical model

Step 1: Dose De-escalation
Establish Maximum Tolerated Dose (MTD)

Step 2: In Vitro Mechanistic Study
(e.g., hiPSC-PN on MEA)

Step 3: Test Analogs
Is toxicity linked to ERK inhibition or off-target effects?

Step 4: Combination Therapy
Can efficacy be maintained at a lower, non-toxic dose?

Refined Preclinical Strategy

Click to download full resolution via product page

Caption: A logical workflow for characterizing and mitigating CC-90003 neurotoxicity in

experiments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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